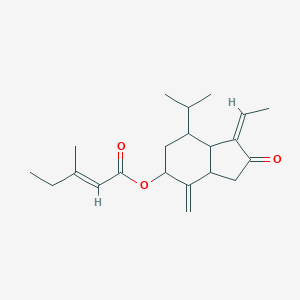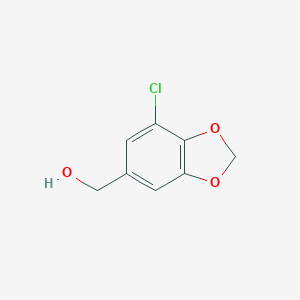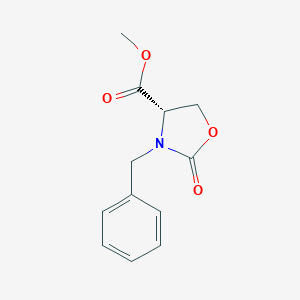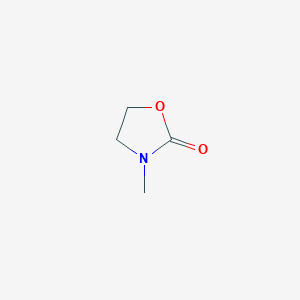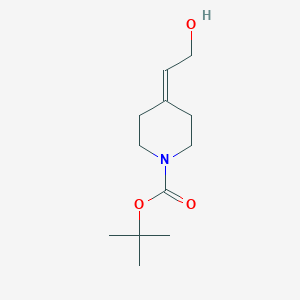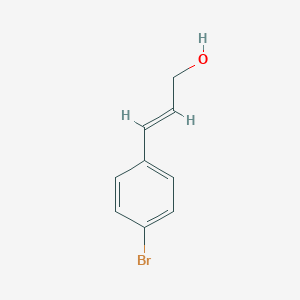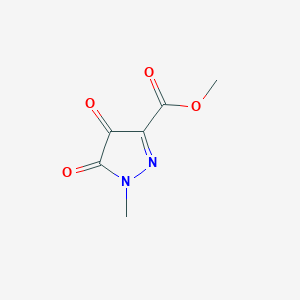
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by a pyrazole ring substituted with a methyl group and a carboxylate ester group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, often employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Common in pyrazole chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
197652-36-1 |
|---|---|
Formule moléculaire |
C6H6N2O4 |
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3 |
Clé InChI |
ZJRAHWWCJCLWTO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
SMILES canonique |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Synonymes |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


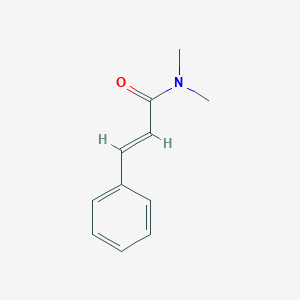

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
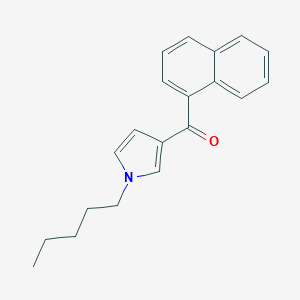

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
